Dose Enhancement Ratio (DER) with High‑LET Radiation: Desmethylmisonidazole Outperforms Misonidazole
In a head-to-head in‑vivo tumor model, the desmethyl analog of misonidazole (closely related to the dihydroxypropyl‑acetamide series) produced a single‑dose enhancement ratio (DER) of 1.4–1.5 with extended‑peak neon ions, compared with a DER of only 1.2 for misonidazole when both drugs were administered at doses that achieve maximum tumor‑tissue concentrations [1]. The relative increase in DER (≈ 17–25 %) was similar for low‑LET X‑rays, indicating that the gain is not LET‑dependent.
| Evidence Dimension | Radiosensitization dose enhancement ratio (single‑dose, in vivo) |
|---|---|
| Target Compound Data | DER = 1.4–1.5 (desmethylmisonidazole; close structural analog of N-(2,3-dihydroxypropyl)-2-nitro-1H-imidazole-1-acetamide) |
| Comparator Or Baseline | Misonidazole DER = 1.2 |
| Quantified Difference | ΔDER ≈ +0.2 to +0.3 (≈ 17–25 % increase) |
| Conditions | Extended‑peak neon ions; maximum tumor‑tissue concentrations; low‑LET X‑ray confirmation |
Why This Matters
This demonstrates that the more hydrophilic side‑chain configuration can yield a meaningful gain in radiosensitization efficacy at the tumor level, which is a central decision criterion when selecting a hypoxia‑directed agent for preclinical radiation studies.
- [1] Hall, E.J. et al. Increased enhancement of tumour response to X‑rays and high‑LET neon ions by desmethylmisonidazole relative to misonidazole. Int. J. Radiat. Biol. 1982, 41, 677–684. View Source
